2-cyanobenzyl 2-chlorobenzoate
Overview
Description
2-cyanobenzyl 2-chlorobenzoate: is an organic compound that combines the structural features of both 2-cyanobenzyl and 2-chlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanobenzyl 2-chlorobenzoate typically involves the esterification of 2-cyanobenzyl alcohol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-cyanobenzyl 2-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chlorobenzoate moiety can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-cyanobenzyl alcohol and 2-chlorobenzoic acid.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the benzyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Hydrolysis: 2-cyanobenzyl alcohol and 2-chlorobenzoic acid.
Oxidation and Reduction: Corresponding amines or carboxylic acids.
Scientific Research Applications
Chemistry: 2-cyanobenzyl 2-chlorobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. These studies often involve modifying the compound to enhance its efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique structural features contribute to the desired properties of these materials, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-cyanobenzyl 2-chlorobenzoate depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new bonds through nucleophilic substitution or esterification. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
2-cyanobenzyl alcohol: Shares the cyanobenzyl group but lacks the ester linkage.
2-chlorobenzoic acid: Contains the chlorobenzoate moiety but lacks the cyanobenzyl group.
2-cyanobenzyl chloride: Similar structure but with a chloride instead of the ester linkage.
Uniqueness: 2-cyanobenzyl 2-chlorobenzoate is unique due to the combination of the cyanobenzyl and chlorobenzoate groups, which imparts distinct reactivity and properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2-cyanophenyl)methyl 2-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-14-8-4-3-7-13(14)15(18)19-10-12-6-2-1-5-11(12)9-17/h1-8H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPZYNNFXAGAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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